4-(Piperidin-4-yloxy)benzene-1,2-diol
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Overview
Description
4-(Piperidin-4-yloxy)benzene-1,2-diol is a chemical compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yloxy)benzene-1,2-diol typically involves the reaction of piperidine with a benzene derivative that has hydroxyl groups in the 1 and 2 positions. One common method involves the nucleophilic substitution reaction where piperidine reacts with 1,2-dihydroxybenzene under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yloxy)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Dehydroxylated benzene derivatives.
Substitution: Piperidine derivatives with different functional groups.
Scientific Research Applications
4-(Piperidin-4-yloxy)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its piperidine moiety.
Industry: Used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yloxy)benzene-1,2-diol involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yloxy)benzene-1,3-diol: Similar structure but with hydroxyl groups in the 1 and 3 positions.
4-(Piperidin-4-yloxy)benzene-1,4-diol: Hydroxyl groups in the 1 and 4 positions.
4-(Piperidin-4-yloxy)benzene-1,2-diamine: Amino groups instead of hydroxyl groups
Uniqueness
4-(Piperidin-4-yloxy)benzene-1,2-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H15NO3 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-piperidin-4-yloxybenzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-10-2-1-9(7-11(10)14)15-8-3-5-12-6-4-8/h1-2,7-8,12-14H,3-6H2 |
InChI Key |
PEIFCKOZACHPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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